

(Rac)-Bifenthrin CAS number and molecular formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-Bifenthrin

Cat. No.: B8074840

[Get Quote](#)

(Rac)-Bifenthrin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

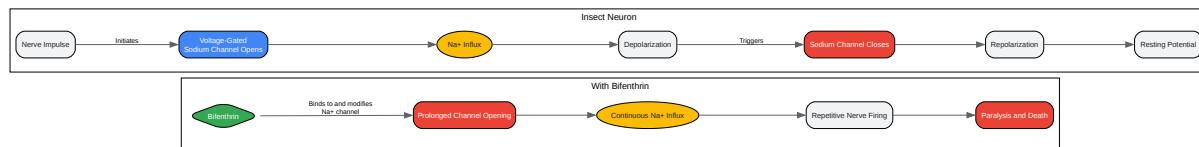
This technical guide provides an in-depth overview of **(Rac)-Bifenthrin**, a widely used synthetic pyrethroid insecticide. It covers the fundamental chemical identifiers, physicochemical properties, and detailed toxicological data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on its mechanism of action, synthesis, analytical methodologies, and environmental fate. All quantitative data is presented in structured tables for ease of comparison, and a diagram illustrating its mechanism of action is included.

Chemical Identity and Properties

(Rac)-Bifenthrin is a synthetic pyrethroid insecticide and acaricide known for its broad-spectrum efficacy against a variety of pests.^{[1][2]} It is a racemic mixture of isomers.^[3]

Identifier	Value
Chemical Name	(2-methyl[1,1'-biphenyl]-3-yl)methyl 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethylcyclopropane-1-carboxylate
CAS Number	82657-04-3[2][4][5][6]
Molecular Formula	C ₂₃ H ₂₂ ClF ₃ O ₂ [5][6]
Molecular Weight	422.87 g/mol [5][7]

Physicochemical Properties:


Property	Value	Reference
Appearance	Off-white to pale tan waxy solid	[1][2]
Odor	Faint, slightly sweet	[1][2]
Melting Point	68-70.6 °C	[2]
Water Solubility	0.1 mg/L	[2][7]
Solubility in other solvents	Soluble in methylene chloride, acetone, chloroform, ether, and toluene	[2]
Vapor Pressure	1.81 x 10 ⁻⁷ mmHg at 25 °C	[8]
Octanol-Water Partition Coefficient (K _{ow})	>6	[2]

Mechanism of Action

Bifenthrin is a Type I pyrethroid that primarily targets the nervous system of insects.[8] Its mode of action involves the disruption of sodium channel function in nerve cells.[9]

Bifenthrin binds to the voltage-gated sodium channels, delaying their closure.[8] This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges, which results in paralysis and ultimately, the death of the insect.[9] While the mechanism is similar in mammals,

pyrethroids are less toxic to them due to higher body temperatures, larger body size, and a lower sensitivity of the ion channel sites.[8]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Bifenthrin on insect neuron sodium channels.

Synthesis

The synthesis of Bifenthrin typically involves the esterification of 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride with 2-methyl-3-phenylbenzyl alcohol.[10]

Experimental Protocol: Synthesis of Bifenthrin

A common method for preparing bifenthrin involves the following steps:

- Reaction Setup: Toluene is used as a solvent, and 2-methyl-3-biphenylmethanol is added and dissolved by warming to 50-55 °C for 0.5-1.0 hour. The solution is then cooled to 10-15 °C.[10]
- Addition of Reagents: An acid-binding agent (such as an alkali metal or alkaline earth metal compound), water, and a catalyst are added to the mixture.[10]
- Condensation Reaction: The mixture is warmed to 18-20 °C, and trifluorochlorochrysanthemoyl chloride is added dropwise over a period of 4 hours. The

reaction is then maintained at this temperature for 6-7 hours.[10]

- **Workup:** After the reaction is complete, the mixture is allowed to stand for layering. The organic layer is washed sequentially with a dilute acid solution, a dilute alkali solution, and water until neutral.[10]
- **Isolation:** The organic layer is then subjected to reduced pressure distillation to remove the solvent, yielding the bifenthrin product.[10]

This process has been reported to achieve high yields (92.0-95.0%) and high product content (95.0-98.5%).[10]

Analytical Methodology

The analysis of Bifenthrin in various matrices is crucial for residue monitoring and environmental assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.

Experimental Protocol: Enantioselective Analysis by HPLC

The enantiomers of bifenthrin can be separated and quantified using chiral HPLC.

- **Chromatographic System:** A high-performance liquid chromatograph equipped with a UV detector.
- **Chiral Stationary Phase:** A polysaccharide derivatives chiral stationary phase column is effective for separation.[9]
- **Mobile Phase:** An optimized mobile phase consists of methanol and ammonium acetate salts in a ratio of 80:20.[9]
- **Column Temperature:** 35°C.[9]
- **Detection Wavelength:** 220 nm.[9]
- **Injection Volume:** 5 μ L.

- Results: Under these conditions, a resolution of up to 3.0 between the bifenthrin enantiomers can be achieved.[9]

Experimental Protocol: Residue Analysis in Soil by GC-ECD

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be used for the extraction of bifenthrin residues from soil, followed by analysis using a Gas Chromatograph with an Electron Capture Detector (GC-ECD).[11]

- Extraction: A single-step extraction without cleanup is performed.[11]
- Gas Chromatograph: Equipped with an electron capture detector.[11]
- Calibration: Matrix-matched calibration curves are used to mitigate matrix effects.[11]
- Injector and Detector Temperature: Maintained at 280 °C.[11]
- Carrier Gas: Ultra-pure grade N₂ at a flow rate of 1 mL/min.[11]
- Limit of Quantification (LOQ): 0.01 µg g⁻¹.[11]
- Recovery: Recoveries typically range from 81.71% to 119.03% depending on the soil type. [11]

Toxicology

Bifenthrin exhibits moderate toxicity to mammals and is classified as a possible human carcinogen (Group C) by the U.S. Environmental Protection Agency.[7][10] It is highly toxic to aquatic organisms.[10]

Acute Toxicity Data (Rat):

Route of Exposure	LD ₅₀ / LC ₅₀	Reference
Oral	53.4 - 210.4 mg/kg	
Dermal	> 2000 mg/kg	
Inhalation (4h)	0.8 mg/L	

Toxicity to Non-Target Organisms:

Organism	Toxicity Value	Reference
Bobwhite Quail (dietary LC ₅₀)	1280 mg/kg	[8]
Mallard Duck (dietary LC ₅₀)	4450 mg/kg	[8]
Daphnia magna (48h EC ₅₀)	1.6 ppb	[8]
Fish (general)	Highly toxic	[10]
Bees	Very highly toxic	[10]

Environmental Fate

Bifenthrin is characterized by its low water solubility and high affinity for soil particles, which limits its potential for groundwater contamination through leaching.[7][10] However, it can enter surface waters through runoff of soil-bound particles.[10]

Environmental Persistence:

Matrix	Half-life	Reference
Soil	7 days to 8 months (depending on soil type)	[2][7]
Aqueous Photolysis	276 to 416 days	[8]
Aerobic Sediment (20 °C)	12 to 16 months	[8]
Anaerobic Sediment (20 °C)	8 to 16 months	[8]

Conclusion

(Rac)-Bifenthrin is a potent and widely used insecticide with a well-defined mechanism of action. Its physicochemical properties, particularly its low water solubility and high soil sorption, dictate its environmental behavior. While effective for pest control, its high toxicity to aquatic organisms necessitates careful management to mitigate environmental risks. The analytical methods outlined provide robust means for monitoring its presence in various environmental

matrices. This guide serves as a foundational resource for professionals engaged in research and development involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation method of bifenthrin insecticide intermediate - Eureka | PatSnap [eureka.patsnap.com]
- 2. Bifenthrin Under Scrutiny: Revisiting Toxicological Evidence Amid Regulatory Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Bifenthrin and its Enantiomer Using High Performance Liquid Chromatography | Scientific.Net [scientific.net]
- 8. CN103319345A - Method for preparing bifenthrin - Google Patents [patents.google.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Bifenthrin Technical Fact Sheet [npic.orst.edu]
- 11. fao.org [fao.org]
- To cite this document: BenchChem. [(Rac)-Bifenthrin CAS number and molecular formula.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8074840#rac-bifenthrin-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com